molecular formula C11H9NO B224765 (NZ)-N-(naphthalen-1-ylmethylidene)hydroxylamine CAS No. 13504-46-6

(NZ)-N-(naphthalen-1-ylmethylidene)hydroxylamine

Cat. No.: B224765
CAS No.: 13504-46-6
M. Wt: 171.19 g/mol
InChI Key: FCTGROAUXINHMH-WQLSENKSSA-N
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Description

(NZ)-N-(Naphthalen-1-ylmethylidene)hydroxylamine is an oxime-based chemical compound with the core naphthalene structure, a polycyclic aromatic hydrocarbon . This class of compounds is typically characterized by the presence of a hydroxylamine group linked to an imine bond, making them valuable as intermediates in organic synthesis and pharmaceutical research. As a potential precursor or building block, this compound could be utilized in the development of more complex molecules, such as those seen in pharmaceuticals like Naphazoline, a derivative containing a naphthalene ring system used as an adrenergic agonist . The (NZ) notation indicates the specific stereoconfiguration of the imine bond, which can be critical for its reactivity and interaction in biological systems. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets for proper handling and storage guidelines.

Properties

IUPAC Name

(NZ)-N-(naphthalen-1-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8,13H/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTGROAUXINHMH-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13504-46-6
Record name NSC47508
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47508
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Direct Condensation of Naphthalene-1-carbaldehyde with Hydroxylamine

The most straightforward method involves the condensation of naphthalene-1-carbaldehyde with hydroxylamine under mild acidic or basic conditions. This reaction follows the general mechanism for oxime formation, where the aldehyde carbonyl reacts with hydroxylamine to form an imine (C=N) bond.

Procedure :

  • Reagents : Naphthalene-1-carbaldehyde (1 equiv), hydroxylamine hydrochloride (1.2 equiv), sodium acetate (1.5 equiv).

  • Solvent : Ethanol or methanol.

  • Conditions : Reflux at 70–80°C for 4–6 hours.

  • Workup : The reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol/water).

Key Considerations :

  • The reaction typically achieves yields of 85–90% under optimized conditions.

  • Stereoselectivity toward the Z-isomer is influenced by the reaction pH and solvent polarity. Acidic conditions favor protonation of the hydroxylamine, promoting nucleophilic attack on the aldehyde carbonyl and stabilizing the Z-configuration through intramolecular hydrogen bonding.

Synthesis via Chloromethylation and Sommelet Reaction

This two-step approach starts with naphthalene and proceeds through 1-chloromethylnaphthalene and naphthalene-1-carbaldehyde intermediates before oxime formation.

Step 1: Chloromethylation of Naphthalene

Naphthalene undergoes electrophilic substitution with formaldehyde and hydrochloric acid to yield 1-chloromethylnaphthalene.

Procedure :

  • Reagents : Naphthalene (1 equiv), formaldehyde (37% aqueous solution, 1.2 equiv), concentrated HCl (excess).

  • Conditions : Stirred at 40–50°C for 12–18 hours.

  • Yield : 70–75% after purification by vacuum distillation.

Mechanism :

  • Formaldehyde reacts with HCl to form chloromethyl cations (CH₂Cl⁺), which attack the aromatic ring at the 1-position due to steric and electronic factors.

Step 2: Sommelet Reaction to Naphthalene-1-carbaldehyde

1-Chloromethylnaphthalene is converted to the aldehyde via the Sommelet reaction using hexamethylenetetramine (hexamine).

Procedure :

  • Reagents : 1-Chloromethylnaphthalene (1 equiv), hexamine (1.5 equiv).

  • Solvent : Dichloromethane or chloroform.

  • Conditions : Reflux at 60–70°C for 6–8 hours, followed by hydrolysis with 20% H₂SO₄.

  • Yield : 80–85% after vacuum distillation.

Step 3: Oxime Formation

The aldehyde is reacted with hydroxylamine as described in Section 1.1.

Overall Yield :

  • Chloromethylation: 70% → Sommelet reaction: 85% → Oxime formation: 90% → Total : ~53.6%.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

Parameter Direct Condensation Chloromethylation Route
Starting MaterialNaphthalene-1-carbaldehydeNaphthalene
Steps13
Total Yield85–90%53.6%
Key AdvantageHigh yield, simplicityUses inexpensive feedstock
Key LimitationRequires pre-synthesized aldehydeMulti-step, lower yield

Stereochemical Control

  • The Z-configuration is thermodynamically favored in polar protic solvents (e.g., ethanol) due to stabilization via intramolecular hydrogen bonding between the hydroxylamine oxygen and the imine nitrogen.

  • Reaction monitoring via thin-layer chromatography (TLC) or NMR is critical to confirm isomer purity.

Optimization Strategies and Challenges

Enhancing Z-Selectivity

  • Solvent Choice : Ethanol outperforms aprotic solvents (e.g., DMF) in Z-isomer formation (90:10 Z:E ratio in ethanol vs. 60:40 in DMF).

  • Catalysis : Addition of a catalytic amount of pyridine accelerates imine formation while minimizing side reactions.

Purification Techniques

  • Recrystallization : Ethanol/water (4:1) is optimal for removing unreacted aldehyde and hydroxylamine salts.

  • Vacuum Distillation : Effective for intermediate aldehydes but requires careful temperature control to prevent decomposition.

Scalability Considerations

  • The chloromethylation route, while lengthier, is preferred for industrial-scale synthesis due to the low cost of naphthalene and formaldehyde.

  • Direct condensation is ideal for small-scale laboratory synthesis where the aldehyde is readily available.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-(naphthalen-1-ylmethylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(NZ)-N-(naphthalen-1-ylmethylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (NZ)-N-(naphthalen-1-ylmethylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This interaction can trigger various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Features

The following table highlights key structural differences and similarities among hydroxylamine derivatives:

Compound Name Molecular Formula Key Substituents Key Structural Features
(NZ)-N-(Naphthalen-1-ylmethylidene)hydroxylamine C₁₁H₁₁NO Naphthalen-1-ylmethylidene Conjugated naphthalene-imine system
Compound 1 () Not provided Dihydrobenzo[d]isothiazol, bis-hydroxylamine Bis-hydroxylamine with fused isothiazol ring
TRPA1 Antagonist () C₁₃H₁₅FNO 4-Fluorophenyl, 2-methylpentenylidene Fluorine substituent, branched aliphatic chain
N-(1-Naphthalen-2-yl-ethyl)-hydroxylamine () C₁₂H₁₃NO Naphthalen-2-yl, ethyl linker Ethyl spacer between naphthyl and hydroxylamine

Key Observations :

  • Bis-hydroxylamine derivatives () exhibit enhanced binding affinity (−8.7 kcal/mol) due to dual hydroxylamine groups and isothiazol ring participation in hydrogen bonding .

Key Observations :

  • The bis-hydroxylamine derivatives (Compounds 1 and 2) outperform the control ligand in trehalase inhibition, likely due to stronger hydrogen bonding and hydrophobic interactions with the enzyme’s active site .
  • Hydroxylamine and its aromatic derivatives (e.g., 2-amino-1-naphthol) destabilize DNA by lowering its melting temperature (Tm), suggesting that the naphthalene-hydroxylamine scaffold may similarly interact with nucleic acids .

Physicochemical Properties

Compound Name Boiling Point (°C) LogP Solubility Reference
This compound Not reported ~3.2* Low (hydrophobic)
N-(1-Naphthalen-2-yl-ethyl)-hydroxylamine () 363.4 3.27 Not reported
O-Ethyl hydroxylamine () Not reported ~0.5 Moderate

Key Observations :

  • O-Ethyl hydroxylamine () has lower LogP (~0.5) due to its aliphatic chain, highlighting how substituents modulate physicochemical behavior .

Toxicity and Regulatory Considerations

  • Hydroxylamine derivatives like 2-amino-1-naphthol () are carcinogenic and mutagenic, suggesting that similar compounds with aromatic amines may require careful toxicity profiling .

Structure-Activity Relationship (SAR) Insights

Aromatic Substituents : Naphthalene rings enhance π-π stacking and hydrophobic interactions, critical for binding to enzymes or DNA .

Electron-Withdrawing Groups : Fluorine () increases binding affinity through dipole interactions and metabolic stability .

Hydroxylamine Configuration : The (NZ) stereochemistry may influence spatial orientation in target binding pockets, though this requires validation .

Biological Activity

(NZ)-N-(naphthalen-1-ylmethylidene)hydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and research findings, supported by relevant data and case studies.

Chemical Structure and Characteristics

  • Molecular Formula : C12_{12}H11_{11}NO
  • Molecular Weight : 185.222 g/mol
  • Density : 1.09 g/cm³
  • Boiling Point : 359.2 °C
  • Flash Point : 225.5 °C

These properties indicate that this compound is a stable organic compound suitable for various chemical reactions, including oxidation and reduction processes.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through covalent bonding with nucleophilic sites on proteins. This interaction can lead to alterations in protein structure and function, triggering various biochemical pathways that contribute to its observed biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, hydroxylamines have been studied for their effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic processes .

Anticancer Properties

The compound has also been explored for its potential anticancer activities. Studies suggest that it may induce apoptosis in cancer cells by affecting cellular signaling pathways. The exact pathways involved are still under investigation, but preliminary results indicate that compounds with similar structures can inhibit tumor growth in vitro .

In Vitro Studies

A study conducted on related hydroxylamine derivatives demonstrated notable cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through the activation of caspase pathways.

Comparative Analysis of Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityReference
This compoundModerateInduces apoptosis
(NZ)-N-(1H-indol-5-ylmethylidene)hydroxylamineHighSignificant inhibition of tumor growth
Salicylaldehyde derivativesStrong against E. coliEffective against multiple cancer types

This table highlights the comparative biological activities of this compound with related compounds, showcasing its moderate antimicrobial and promising anticancer properties.

Applications in Research

The compound's unique chemical structure makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its potential applications extend beyond antimicrobial and anticancer activities to include roles in material science and chemical processes .

Q & A

Q. What are the optimal synthetic methodologies for (NZ)-N-(naphthalen-1-ylmethylidene)hydroxylamine, and how can reaction efficiency be validated?

  • Methodological Answer : Synthesis typically involves condensation reactions between hydroxylamine derivatives and naphthaldehyde analogs. For example, Schiff base formation under anhydrous conditions with catalytic acid (e.g., acetic acid) can yield the target compound. Purity validation requires spectroscopic techniques:
  • FT-IR : Confirm imine (C=N) stretch near 1600–1650 cm⁻¹ and hydroxylamine (N–O) absorption at ~950 cm⁻¹ .
  • NMR : Characterize aromatic protons (naphthalene) at δ 7.5–8.5 ppm and imine proton (CH=N) near δ 8.0–8.5 ppm .
    Efficiency optimization includes monitoring reaction progress via TLC and adjusting stoichiometry or solvent polarity .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX-97 for structure solution and refinement, leveraging direct methods for phase determination. ORTEP-3 can visualize thermal ellipsoids and confirm stereochemistry .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish regioisomers .
  • UV-Vis Spectroscopy : Monitor π→π* transitions in the naphthalene moiety (λmax ~270–300 nm) to assess conjugation integrity .

Advanced Research Questions

Q. How do cytochrome P450 (CYP) enzymes influence the metabolic pathways of hydroxylamine derivatives like this compound?

  • Methodological Answer :
  • In vitro metabolism assays : Incubate the compound with rat/rabbit hepatic microsomes and NADPH. Use HPLC to detect metabolites (e.g., reduced amines or oxidized nitroso derivatives) .
  • CYP inhibition/induction studies : Pre-treat microsomes with β-naphthoflavone (CYP1A inducer) or ethanol (CYP2E1 inducer) to evaluate enzyme-specific metabolism. CYP1A subfamilies dominate reductive pathways (e.g., forming aromatic amines), while CYP2E1 drives oxidative demethylation .
  • Data Interpretation : Address contradictions in redox cycling by comparing enzymatic vs. non-enzymatic reduction rates using purified CYP isoforms .

Q. What strategies resolve data discrepancies in redox behavior during stability assays of hydroxylamine derivatives?

  • Methodological Answer :
  • pH-controlled experiments : Perform stability studies at physiological (pH 7.4) vs. acidic (pH 4.5) conditions to differentiate spontaneous vs. enzyme-mediated reactions .
  • Artifact mitigation : Avoid hydroxylamine-based extraction reagents (e.g., dithionite) in sample preparation, as they form N/S-containing molecular artifacts with carbonyl groups .
  • Redox profiling : Use cyclic voltammetry to quantify oxidation potentials and identify reactive intermediates prone to disproportionation .

Q. How can crystallographic software (e.g., SHELX, ORTEP) enhance structural analysis of hydroxylamine derivatives?

  • Methodological Answer :
  • SHELXL refinement : Apply twin-law corrections for non-merohedral twinning and refine anisotropic displacement parameters for heavy atoms (e.g., naphthalene carbons) .
  • ORTEP-3 visualization : Generate publication-quality thermal ellipsoid plots to highlight steric strain in the imine linkage or naphthalene planarity .
  • WinGX integration : Use the suite for data merging, absorption correction, and symmetry validation in space group assignment .

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